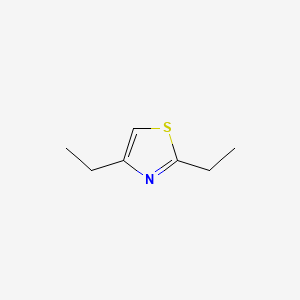
2,4-Diethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethylthiazole is an organic compound belonging to the class of 2,4-disubstituted thiazoles. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound has been detected in various foods, including arabica coffee .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethylthiazole typically involves the reaction of appropriate thioamides with α-haloketones. For instance, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield 2,4-disubstituted thiazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. general methods for thiazole synthesis involve similar reaction conditions as those used in laboratory settings, often scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethylthiazole can undergo various chemical reactions, including:
Oxidation: Thiazoles can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated thiazoles.
Scientific Research Applications
2,4-Diethylthiazole has been studied for its potential biological activities. The compound’s presence in foods like arabica coffee suggests its relevance in food chemistry and flavor research .
Mechanism of Action
The mechanism of action of 2,4-diethylthiazole involves interactions with various molecular targets. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This electrostatic potential plays a significant role in drug-target protein interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
- 2,4-Dimethylthiazole
- 2,4-Diethyl-5-methylthiazole
- 2,4-Diphenylthiazole
Comparison: 2,4-Diethylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other 2,4-disubstituted thiazoles, it may exhibit different pharmacological properties and applications .
Properties
CAS No. |
32272-49-4 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2,4-diethyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3 |
InChI Key |
IAEOVWDULPWPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















